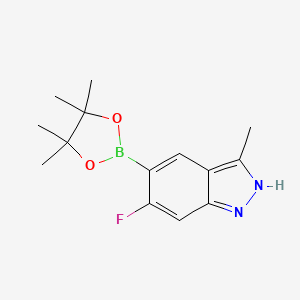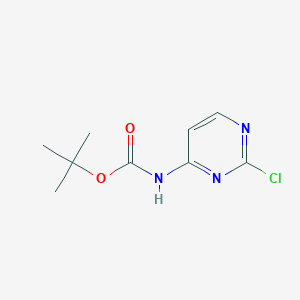
1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene
説明
“1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene” is an organic compound with the molecular formula C8H4F6 . It is also known as “(2,2,2-Trifluoroethyl)benzene” with the empirical formula C8H7F3 . The molecular weight of this compound is 160.14 .
Molecular Structure Analysis
The molecular structure of “1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene” can be represented by the InChI string:InChI=1S/C8H7F3/c9-8(10,11)6-7-4-2-1-3-5-7/h1-5H,6H2 . This indicates the presence of a benzene ring with a trifluoroethyl group attached.
科学的研究の応用
Organic Synthesis
1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene: is a valuable compound in organic synthesis due to its trifluoromethyl groups, which can significantly alter the chemical and physical properties of molecules. It’s used as a building block for synthesizing various fluorinated aromatic compounds, which are important in the development of pharmaceuticals and agrochemicals .
Material Science
In material science, this compound’s unique structure makes it a candidate for creating novel polymeric materials. Its incorporation into polymers can lead to materials with enhanced thermal stability, chemical resistance, and unique electronic properties, useful for advanced coatings and electronic devices .
Medicinal Chemistry
The trifluoromethyl group is a common moiety in medicinal chemistry, often used to increase the metabolic stability of potential drug candidates1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene can serve as a precursor for the synthesis of trifluoromethyl-containing drugs, which can have improved pharmacokinetic properties .
Catalysis
This compound may be used in catalysis research, particularly in the development of new catalytic systems that require fluorinated aromatic compounds. These systems can be applied in various chemical reactions, including oxidation and reduction processes, to enhance efficiency and selectivity .
Environmental Studies
Fluorinated compounds are often studied for their environmental impact due to their persistence and potential bioaccumulation. Research involving 1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene can provide insights into the degradation pathways and environmental fate of fluorinated pollutants .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in the development of analytical methods for detecting fluorinated compounds in various matrices. Its well-defined structure and properties make it suitable for use in spectroscopy and chromatography techniques .
Safety and Hazards
特性
IUPAC Name |
1,2,4-trifluoro-3-(2,2,2-trifluoroethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4F6/c9-5-1-2-6(10)7(11)4(5)3-8(12,13)14/h1-2H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBVEDUNFLJKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1F)CC(F)(F)F)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4F6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1,2,4-Trifluoro-3-(2,2,2-trifluoroethyl)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















![3,6-Bis(5-bromothiophen-2-yl)-2,5-bis(2-ethylhexyl)pyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione](/img/structure/B1395695.png)